N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-27-16-8-5-14(6-9-16)11-20(24)23-21-22-17(13-28-21)15-7-10-18(25-2)19(12-15)26-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTFMDHMDMAWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Dimethoxy and Ethoxy Groups: The phenyl rings are functionalized with dimethoxy and ethoxy groups through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Applications
Research indicates that thiazole derivatives, including N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide, exhibit promising antimicrobial properties. The compound has been tested against various bacterial and fungal strains.
Antibacterial Activity Evaluation
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be developed as a potential antimicrobial agent effective against common pathogens.
Anticancer Applications
The anticancer efficacy of this compound has been evaluated in several studies. It has shown activity against various cancer cell lines, particularly those associated with breast cancer.
Cytotoxicity Evaluation
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This Compound | MCF7 | 1.75 |
The low micromolar IC50 values indicate that this compound is a promising candidate for further development as an anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
- Substitution Reactions : Introducing the ethoxyphenyl group through nucleophilic substitution.
- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluations.
Case Studies and Research Findings
Recent studies have highlighted the potential of thiazole derivatives in both antimicrobial and anticancer applications:
- Antimicrobial Efficacy Study : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Screening : Another research focused on evaluating the anticancer properties of thiazole derivatives against human breast adenocarcinoma cell lines (MCF7), revealing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide
- 3,4-Dimethoxyphenyl N,N-diethylcarbamate
- [4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups and the presence of both dimethoxy and ethoxy substituents
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a compound of interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H20N2O4S
- Molecular Weight : 372.45 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of methoxy and ethoxy groups enhances its solubility and bioavailability.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action :
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in the cell cycle, thereby inhibiting cell division.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacterial strains. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study highlighted the role of mitochondrial dysfunction in mediating these effects .
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide?
The synthesis typically involves cyclization of a 2-aminothiophenol derivative with an α-haloketone to form the thiazole core, followed by coupling with a substituted phenylacetamide moiety. Key steps include:
- Thiazole ring formation : Reacting 3,4-dimethoxyphenyl-substituted thiourea with α-bromoacetophenone derivatives under reflux in ethanol or DMF .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 4-ethoxyphenylacetamide group. Reaction temperatures between 0–25°C and anhydrous solvents (e.g., dichloromethane) improve yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Spectroscopic techniques :
- NMR : H and C NMR to verify substituent positions on the thiazole and phenyl rings (e.g., methoxy and ethoxy group integration) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for biological assays) .
Q. What are the key stability considerations for handling and storing this compound?
- Light sensitivity : Store in amber vials at –20°C due to potential photodegradation of the thiazole and methoxy groups .
- Solubility : Moderately soluble in DMSO or DMF; avoid aqueous buffers unless stabilized with surfactants .
- Decomposition risks : Monitor for hydrolysis of the acetamide bond under acidic/basic conditions using stability-indicating HPLC methods .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Target identification :
- Kinase inhibition assays : Screen against panels of kinases (e.g., EGFR, VEGFR) due to structural similarity to known thiazole-based kinase inhibitors .
- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein thermal stability shifts in cell lysates .
- Pathway analysis : RNA sequencing or phosphoproteomics to map downstream effects in treated cell lines .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Structural analogs : Compare activity with derivatives lacking methoxy/ethoxy groups to isolate pharmacophore contributions .
- Meta-analysis : Use public databases (e.g., ChEMBL) to cross-reference activity data and identify outliers .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets) .
- QSAR modeling : Train models on datasets of thiazole derivatives to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
- In vitro ADME :
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS .
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis .
- In vivo PK : Administer intravenously/orally to rodents and collect plasma for LC-MS/MS analysis of , , and bioavailability .
Methodological Best Practices
Q. What safety protocols are critical when working with this compound?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Waste disposal : Collect organic waste separately and incinerate via certified hazardous waste services due to potential toxicity .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
